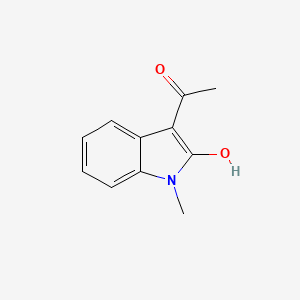

1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxy-1-methylindol-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7(13)10-8-5-3-4-6-9(8)12(2)11(10)14/h3-6,14H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUBMWAMRAMELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N(C2=CC=CC=C21)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60840828, DTXSID201257707 | |

| Record name | 3-(1-Hydroxyethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60840828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxy-1-methyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124043-91-0, 922142-24-3 | |

| Record name | 1-(2-Hydroxy-1-methyl-1H-indol-3-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124043-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(1-Hydroxyethylidene)-1-methyl-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60840828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-Hydroxy-1-methyl-1H-indol-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201257707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 2 Hydroxy 1 Methyl 1h Indol 3 Yl Ethanone

Classical Approaches to 3-Acylindoles and 2-Hydroxyindoles

Classical synthetic routes provide the foundational strategies for assembling the core indole (B1671886) structure, which can then be further functionalized. These methods, while established, often require specific modifications to achieve the desired substitution pattern seen in 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone.

Fischer Indole Synthesis Modifications for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of indole chemistry. wikipedia.orgtestbook.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. alfa-chemistry.comthermofisher.com A range of Brønsted and Lewis acids, such as polyphosphoric acid, zinc chloride, and boron trifluoride, can be employed as catalysts. wikipedia.orgtestbook.com

The general mechanism proceeds through several key steps:

Formation of the phenylhydrazone from an arylhydrazine and a carbonyl compound.

Tautomerization to an ene-hydrazine intermediate.

A researchgate.netresearchgate.net-sigmatropic rearrangement (aza-Cope rearrangement) to form a di-imine.

Aromatization followed by cyclization and elimination of ammonia (B1221849) to yield the indole ring. wikipedia.orgalfa-chemistry.com

To apply this method for the synthesis of this compound, a specifically substituted N-methylphenylhydrazine and a dicarbonyl or tricarbonyl compound would be required as starting materials. The direct, one-pot synthesis of the target compound via a classical Fischer approach is complex due to the need to precisely install the 2-hydroxy and 3-acetyl groups. While the Fischer synthesis is powerful for creating the core indole skeleton, generating this specific, highly functionalized indole often necessitates multi-step modifications or alternative strategies.

Reactions Involving Isatins and Related Precursors

A highly relevant classical approach involves the use of isatins (1H-indole-2,3-diones). The target compound, this compound, is the enol tautomer of 1-methyl-3-acetylindolin-2-one. Therefore, synthetic routes that generate 3-acyl-2-oxindoles are directly applicable.

A primary method in this category is the aldol (B89426) reaction or related C-C bond-forming reactions at the C3 position of an isatin (B1672199) precursor. Specifically, the reaction of N-methylisatin with an acetone (B3395972) enolate or a related nucleophile can generate a 3-substituted-3-hydroxy-2-oxindole. nih.govnih.gov This intermediate can then be dehydrated to yield the target 3-acetyl-1-methylindolin-2-one. Various catalysts, including organocatalysts like arginine, have been shown to be effective for this transformation, providing a route to complex 3-substituted-3-hydroxy-2-oxindoles. nih.govresearchgate.net

The reaction sequence can be summarized as:

Generation of a nucleophile from acetone or an equivalent reagent.

Nucleophilic attack at the C3-carbonyl of N-methylisatin.

Formation of the aldol adduct, 3-hydroxy-1-methyl-3-(2-oxopropyl)indolin-2-one.

Dehydration of the tertiary alcohol to form an enone system, which exists in equilibrium with the target compound.

Below is a table summarizing catalytic systems used in aldol reactions of isatins with ketones, which is a key step in this synthetic strategy.

| Catalyst/Promoter | Ketone | Solvent | Yield (%) | Reference |

| Arginine | α,β-Unsaturated Ketones | Methanol | up to 99% | nih.gov |

| β-Amino acid derivatives | Acetone | Varied | up to 99% ee | nih.gov |

| Earthworm extract | Simple Ketones | MeCN/H₂O | Good | irapa.org |

| Anhydrous DMF | Nitromethane | DMF | 95% | researchgate.net |

Direct Functionalization Routes for Indole Core Structures

These strategies focus on introducing the required functional groups onto a pre-formed indole ring system.

Electrophilic Substitution at C3 Position of Indoles

The Friedel-Crafts acylation is a powerful method for introducing an acyl group onto an aromatic ring and is the most common method for the C3-acylation of indoles. organic-chemistry.orgsigmaaldrich.com The reaction involves an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as AlCl₃. masterorganicchemistry.com The high nucleophilicity of the indole C3 position makes it highly susceptible to electrophilic attack.

For the synthesis of this compound, the starting material would ideally be 1-methyl-1H-indol-2-ol. The acylation would then occur at the C3 position. However, 1-methyl-1H-indol-2-ol exists predominantly as its keto tautomer, 1-methylindolin-2-one (an N-substituted oxindole). Direct Friedel-Crafts acylation of 1-methylindolin-2-one can be challenging and may lead to side reactions.

A common strategy to overcome these challenges is to use an N-protected indole, such as 1-(phenylsulfonyl)indole, which robustly directs acylation to the C3 position. researchgate.net This is followed by deprotection and subsequent functionalization at the C2 position. A potential synthetic sequence could be:

Protection of the indole nitrogen (e.g., with a tosyl or phenylsulfonyl group).

Friedel-Crafts acylation at C3 with acetyl chloride or acetic anhydride. researchgate.net

Oxidation at the C2 position to introduce the hydroxyl group.

N-methylation and deprotection to yield the final product.

Catalysts and conditions for the Friedel-Crafts acylation of indoles are summarized in the table below.

| Catalyst | Acylating Agent | Solvent | Key Feature | Reference |

| AlCl₃ | Acid Anhydrides | Dichloromethane | Standard, high yield for N-sulfonyl indoles | researchgate.net |

| Zinc Oxide (ZnO) | Acyl Chlorides | Ionic Liquid | Mild conditions, good to high yields | researchgate.net |

| Y(OTf)₃ | Acid Anhydrides | Ionic Liquid | Catalytic, regioselective | researchgate.net |

| Trifluoroacetic Acid | Sodium Borohydride | N/A | Used for reductive deoxygenation post-acylation | researchgate.net |

Oxidative Cyclization Reactions Leading to 2-Hydroxyindoles

Oxidative cyclization methods provide an alternative route to the 2-hydroxyindole core. These reactions typically start with acyclic, substituted aniline (B41778) derivatives that cyclize under oxidative conditions to form the heterocyclic ring. For instance, the oxidative cyclization of 2-aminophenyl-1,3-diones can be used to synthesize 2-hydroxy-2-substituted indol-3-ones. researchgate.net

A hypothetical route to the target compound could involve the synthesis of a precursor like 1-(2-(methylamino)phenyl)propane-1,2-dione, followed by an intramolecular oxidative cyclization that forms the C2-N bond and establishes the 2-hydroxy and 3-acetyl functionalities simultaneously.

Recent advances have demonstrated that the regioselectivity of oxidative cyclizations on 3-substituted indoles can be controlled. While cyclization often occurs at the C2 position, introducing a directing or blocking group can favor cyclization onto the benzene (B151609) ring at the C4 position. nih.gov Furthermore, electrocatalytic dehydrogenative cyclization of 2-vinylanilides offers a modern, oxidant-free method to construct the indole ring, which can then be functionalized. organic-chemistry.org

Novel Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry offers a variety of novel and catalytic methods that can be applied to the synthesis of complex indoles. Palladium-catalyzed reactions, in particular, have become a versatile tool. The Buchwald modification of the Fischer indole synthesis, for example, uses a palladium catalyst to couple aryl bromides and hydrazones, expanding the scope of the classical reaction. wikipedia.org Similarly, palladium-catalyzed intramolecular oxidative coupling (heterocyclization) of N-aryl enamines, often assisted by microwave irradiation, provides an efficient route to functionalized indoles. mdpi.com

Other novel strategies include:

Copper-Catalyzed Reactions : Efficient regioselective C3-acylation of free (N-H) indoles has been achieved using Cu(OAc)₂. researchgate.net

Metal-Free Cyclizations : An operationally simple, metal-free synthesis of indoles can be achieved via the oxidative linkage of two C-H bonds in N-aryl imines using oxygen as the oxidant. organic-chemistry.org

Domino Reactions : Acid-promoted domino Friedel-Crafts acylation reactions have been developed for constructing complex polycyclic skeletons that include an acylated aromatic core. sigmaaldrich.com

Cycloaddition Reactions : A direct methodology for the regioselective preparation of N-hydroxy-3-aroylindoles has been developed through the cycloaddition of nitrosoarenes with conjugated alkynones. unito.it This method provides access to a class of compounds closely related to the target molecule.

These modern methods often provide advantages in terms of efficiency, selectivity, and milder reaction conditions compared to classical approaches.

Transition Metal-Catalyzed Coupling Reactions for Indole Construction

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles, by enabling C-C and C-N bond formations that were previously challenging. researchgate.net These methods often offer high efficiency and functional group tolerance. Catalysts based on palladium, gold, rhodium, and ruthenium are particularly prominent in indole synthesis. acs.orgacs.orgarabjchem.orgmdpi.com

Palladium-catalyzed reactions, such as the Larock, Heck, and Sonogashira couplings, are widely used for indole synthesis from appropriately substituted anilines. tandfonline.com For instance, a palladium-catalyzed Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by cyclization, can efficiently form the indole ring. tandfonline.com Adapting this to the target molecule could involve using an N-methylated 2-haloaniline and an alkyne precursor that would allow for the subsequent introduction of the 2-hydroxy and 3-acetyl groups.

Gold catalysts have emerged as powerful tools for activating alkynes toward nucleophilic attack. researchgate.net Gold-catalyzed tandem reactions, such as the reductive cyclization of o-alkynyl nitroarenes, can produce 2-substituted indoles with high yields. tandfonline.com Similarly, rhodium(III)-catalyzed oxidative C-H activation and annulation reactions provide a direct means to construct substituted indoles from simpler aniline and alkyne precursors. acs.orgmdpi.com Ruthenium catalysts have also been employed for highly regioselective C-H functionalization of the indole core. acs.org

| Catalyst System | Reaction Type | Application in Indole Synthesis | Reference |

| Pd(OAc)₂ / Ligand | Heck, Sonogashira, Buchwald-Hartwig | Cyclization of haloanilines with alkynes or alkenes. | tandfonline.com |

| [RhCp*Cl₂]₂ | C-H Activation / Annulation | Direct coupling of anilines and alkynes. | acs.org |

| AuCl / AuCl₃ | Alkyne Activation / Cycloisomerization | Intramolecular hydroamination/cyclization of alkynyl anilines. | researchgate.nettandfonline.com |

| Ru(II) Complexes | C-H Functionalization / Directing Group | Regioselective alkenylation or arylation of the indole ring. | acs.org |

This table provides a summary of common transition metal catalysts and their applications in the synthesis of indole scaffolds.

Organocatalytic Strategies in Indole Synthesis

Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, has become an essential strategy for asymmetric synthesis. rsc.org In the context of indole chemistry, organocatalysts are particularly effective for the enantioselective functionalization of the indole core and in the construction of complex derivatives like 3-hydroxyoxindoles, which are tautomers of 2-hydroxyindoles. beilstein-journals.org

The target molecule, this compound, exists in equilibrium with its oxindole (B195798) tautomer, 1-methyl-3-acetylindolin-2-one. This places its synthesis within the scope of organocatalytic methods developed for 3,3-disubstituted oxindoles. rsc.org For example, proline and its derivatives are effective catalysts for asymmetric aldol reactions between ketones (like acetone) and isatins (1H-indole-2,3-diones). nih.gov Such a reaction could be envisioned to construct the 3-acetyl and 3-hydroxy (precursor to the 2-hydroxy tautomer) functionalities on the indole scaffold with high stereocontrol. beilstein-journals.orgnih.gov Cinchona-alkaloid-derived squaramides have also been used to catalyze reactions between hydroxyindoles and isatins, demonstrating the power of organocatalysis in functionalizing the indole ring system with high enantioselectivity. acs.org

| Organocatalyst Class | Reaction Type | Application for Indole Derivatives | Reference |

| Proline Derivatives | Aldol Reaction | Asymmetric synthesis of 3-alkyl-3-hydroxyoxindoles from isatins and ketones. | nih.gov |

| Cinchona Alkaloids | Michael Addition, Aldol Reaction | Enantioselective functionalization of the indole ring. | acs.org |

| N-Heterocyclic Carbenes (NHCs) | Stetter, Aldol Reactions | Construction of complex fused-ring systems involving indanones. | beilstein-journals.org |

This table summarizes key classes of organocatalysts and their utility in synthesizing functionalized indole and oxindole structures.

Photochemical and Electrochemical Synthesis Techniques

Photochemical and electrochemical methods represent cutting-edge, sustainable approaches to organic synthesis. These techniques often proceed under mild conditions without the need for stoichiometric reagents, aligning with the principles of green chemistry. researchgate.net

Photochemistry has been applied to indole synthesis through reactions like the photo-induced reductive Heck cyclization. This method can be used to form polycyclic indole compounds from indole precursors bearing a chloroarene moiety, activated by UVA or blue LEDs, often without a dedicated photocatalyst. nih.gov Such strategies could be employed to construct the indole core of the target molecule via intramolecular cyclization.

Electrochemistry offers a powerful platform for both the synthesis and functionalization of indoles. researchgate.net Electrooxidative intramolecular dehydrogenative annulation of N-arylenamines, for example, provides a direct route to the indole scaffold. researchgate.net Furthermore, electrochemical methods can be used for C-H functionalization, allowing for the introduction of substituents onto a pre-formed indole ring. The outcome of electrochemical reactions can sometimes be controlled by the choice of electrode material, offering a unique level of selectivity. researchgate.net These techniques provide promising, environmentally benign alternatives to traditional methods for accessing complex indole derivatives.

Regioselectivity and Stereoselectivity in the Synthesis of this compound

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of highly substituted molecules. For this compound, the key challenges are directing the acetyl group to the C3 position and controlling the stereochemistry related to the 2-hydroxy group.

The indole nucleus is inherently electron-rich, and its reactivity in electrophilic substitution reactions is highest at the C3 position. This intrinsic property makes the regioselective introduction of the acetyl group at C3, for instance via a Friedel-Crafts acylation, a relatively straightforward transformation. researchgate.net However, achieving substitution at other positions, such as C2, C4, or C7, often requires more advanced strategies. Transition metal-catalyzed C-H activation, using directing groups attached to the indole nitrogen, has proven highly effective for overriding the natural C3 selectivity. For example, ruthenium and rhodium catalysts have been used to direct olefination or arylation to the C4 and C7 positions, respectively. acs.orgacs.org

Stereoselectivity becomes a critical consideration due to the tautomeric relationship between the 2-hydroxyindole and the 2-oxindole (1,3-dihydro-2H-indol-2-one). The 2-oxindole form of the target molecule possesses a chiral center at the C3 position. The stereoselective synthesis of such structures has been extensively studied. beilstein-journals.orgnih.gov Asymmetric organocatalysis and transition metal catalysis have enabled the synthesis of enantioenriched 3-substituted-3-hydroxyoxindoles with high levels of stereocontrol. beilstein-journals.orgbeilstein-journals.org Biocatalytic methods, using enzymes like flavin-dependent monooxygenases (FDMOs), have also been developed for the stereoselective oxidation of 2-arylindoles to afford chiral 3-hydroxyindolenine products, highlighting the potential of enzymatic approaches for controlling stereochemistry in indole derivatives. nih.gov

Green Chemistry Principles in the Synthesis of Indole Derivatives

The synthesis of pharmaceuticals and fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials. pnas.org Indole synthesis is an area where these principles have been actively applied. researchgate.net

Several green chemistry principles are addressed by modern indole synthetic methods:

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates most or all of the starting atoms, are highly atom-economical. Innovative MCRs have been developed for the de novo synthesis of the indole core from simple anilines and other readily available materials, avoiding multi-step procedures and minimizing waste. rsc.orgrsc.org

Use of Safer Solvents and Reagents: Many modern protocols strive to replace hazardous solvents with more benign alternatives like water or ethanol. researchgate.net Furthermore, there is a move away from classical methods like the Fischer indole synthesis that may require hazardous precursors like hydrazines. rsc.org

Catalysis: The use of catalytic amounts of transition metals or organocatalysts is inherently greener than using stoichiometric reagents. Catalysts increase reaction efficiency, often allow for milder reaction conditions, and reduce the generation of byproducts. pnas.org

By embracing these principles, chemists can develop more sustainable and efficient routes to valuable indole derivatives like this compound.

Advanced Spectroscopic and Structural Elucidation of 1 2 Hydroxy 1 Methyl 1h Indol 3 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. For 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone, a combination of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing deep insights into the molecule's connectivity and spatial arrangement.

The proton NMR (¹H NMR) spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole (B1671886) ring, the N-methyl group, the acetyl methyl group, and the hydroxyl proton. The aromatic region will likely show complex splitting patterns due to spin-spin coupling between adjacent protons. The N-methyl and acetyl methyl protons are anticipated to appear as sharp singlets.

The carbon-13 NMR (¹³C NMR) spectrum provides information on all the unique carbon environments within the molecule. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are instrumental in distinguishing between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Two-dimensional NMR techniques are crucial for assembling the molecular structure. The Correlation Spectroscopy (COSY) experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring. The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms. For establishing long-range connectivity, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is key, as it shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the connections between the substituents and the indole core. Finally, the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides information about the spatial proximity of protons, which can help in determining the preferred conformation of the molecule in solution.

Interactive Data Table: Predicted ¹H NMR Assignments for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | COSY Correlations | NOESY Correlations |

| H-4 | 7.20-7.30 | d | J = 7.5-8.5 | H-5 | H-5, N-CH₃ |

| H-5 | 7.00-7.10 | t | J = 7.0-8.0 | H-4, H-6 | H-4, H-6 |

| H-6 | 7.10-7.20 | t | J = 7.0-8.0 | H-5, H-7 | H-5, H-7 |

| H-7 | 7.50-7.60 | d | J = 7.5-8.5 | H-6 | H-6, N-CH₃ |

| N-CH₃ | 3.70-3.80 | s | - | - | H-7, 2-OH |

| C(O)CH₃ | 2.50-2.60 | s | - | - | 2-OH |

| 2-OH | 9.00-10.00 | s (broad) | - | - | N-CH₃, C(O)CH₃ |

Interactive Data Table: Predicted ¹³C NMR and DEPT Assignments for this compound

| Carbon | Predicted Chemical Shift (ppm) | DEPT-135 | HSQC Correlation | HMBC Correlations |

| C-2 | 145-155 | Quaternary | - | N-CH₃, 2-OH |

| C-3 | 110-120 | Quaternary | - | H-4, C(O)CH₃ |

| C-3a | 125-135 | Quaternary | - | H-4, H-5, H-7 |

| C-4 | 120-130 | CH | H-4 | H-5, C-3a, C-5a |

| C-5 | 120-130 | CH | H-5 | H-4, H-6, C-3a, C-7 |

| C-6 | 120-130 | CH | H-6 | H-5, H-7, C-7a |

| C-7 | 110-120 | CH | H-7 | H-6, C-3a, C-5, C-7a |

| C-7a | 135-145 | Quaternary | - | H-7, N-CH₃ |

| N-CH₃ | 30-35 | CH₃ | N-CH₃ | C-2, C-7a |

| C=O | 190-200 | Quaternary | - | C(O)CH₃ |

| C(O)CH₃ | 25-30 | CH₃ | C(O)CH₃ | C=O, C-3 |

The presence of the 2-hydroxy group on the indole ring introduces the possibility of keto-enol tautomerism. scienceinfo.comwikipedia.org In solution, this compound can potentially exist in equilibrium with its keto tautomer, 1-methyl-3-acetyl-1H-indol-2(3H)-one. The position of this equilibrium is influenced by factors such as the solvent, temperature, and pH. wuxibiology.com

NMR spectroscopy is a powerful technique to study such dynamic processes. The presence of two distinct sets of signals in the ¹H and ¹³C NMR spectra would indicate the co-existence of both tautomers in solution. The relative integration of these signals would provide the equilibrium ratio. Furthermore, techniques like variable temperature NMR can be employed to study the interconversion rates between the tautomers. If the interconversion is fast on the NMR timescale, averaged signals will be observed. In such cases, 2D EXSY (Exchange Spectroscopy) can be used to confirm the chemical exchange between the two forms. For this compound, the enol form is expected to be significantly stabilized by the aromaticity of the indole ring, and thus it is predicted to be the major, if not exclusive, tautomer in most common NMR solvents.

Mass Spectrometry (MS) Fragmentation Pathways

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous determination of the molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), the elemental composition can be definitively established. The expected molecular formula is C₁₁H₁₁NO₂, and HRMS would confirm the corresponding exact mass.

Interactive Data Table: Predicted HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₁H₁₂NO₂⁺ | 190.0863 |

| [M+Na]⁺ | C₁₁H₁₁NNaO₂⁺ | 212.0682 |

| [M-H]⁻ | C₁₁H₁₀NO₂⁻ | 188.0717 |

Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion [M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

The fragmentation of this compound is expected to proceed through several characteristic pathways. Common fragmentation patterns for indole derivatives involve cleavages of the substituents and rearrangements of the indole ring. cdnsciencepub.comresearchgate.net The loss of the acetyl group as a ketene (CH₂=C=O) or an acetyl radical (•CH₃CO) is a likely initial fragmentation step. Subsequent fragmentations could involve the loss of a methyl radical from the N-methyl group or cleavage of the heterocyclic ring. Analysis of the MS/MS spectrum allows for the piecing together of the molecular structure and confirmation of the substituent positions.

Interactive Data Table: Predicted Key MS/MS Fragmentations for [M+H]⁺ of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| 190.0863 | 148.0759 | C₂H₂O | Loss of ketene from the acetyl group |

| 190.0863 | 175.0628 | CH₃• | Loss of a methyl radical from the N-methyl group |

| 148.0759 | 133.0522 | CH₃• | Loss of a methyl radical from the N-methyl group of the fragment |

| 175.0628 | 133.0522 | C₂H₂O | Loss of ketene from the acetyl group of the fragment |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. slideshare.netedinst.comtriprinceton.org These techniques provide a characteristic "fingerprint" that is highly specific to the compound's structure and functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl group, the C=O stretch of the acetyl group, C-H stretches of the aromatic and methyl groups, and various C=C and C-N stretching and bending vibrations of the indole ring. The O-H stretching vibration will likely appear as a broad band in the region of 3200-3600 cm⁻¹, with its position and shape influenced by hydrogen bonding. The C=O stretching vibration is expected to be a strong, sharp band around 1650-1680 cm⁻¹.

Raman spectroscopy, which relies on the change in polarizability during a vibration, will provide complementary information. slideshare.netedinst.comtriprinceton.org Non-polar bonds and symmetric vibrations often give rise to strong Raman signals. For this molecule, the C=C stretching vibrations of the aromatic ring are expected to be prominent in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational analysis and structural confirmation.

Interactive Data Table: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H | 3200-3600 (broad) | Weak | Stretching |

| C-H (aromatic) | 3000-3100 | Strong | Stretching |

| C-H (methyl) | 2850-3000 | Moderate | Stretching |

| C=O | 1650-1680 (strong, sharp) | Moderate | Stretching |

| C=C (aromatic) | 1450-1600 | Strong | Stretching |

| C-N | 1200-1350 | Moderate | Stretching |

| C-O | 1000-1200 | Weak | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The spectrum is dictated by the presence of chromophores and the extent of conjugation.

The primary chromophore in this compound is the indole ring system, which is conjugated with the acetyl group at the 3-position. Indole itself typically exhibits two main absorption bands, a strong band around 220 nm and a weaker, more structured band between 260 and 290 nm.

The presence of the acetyl group in conjugation with the indole ring is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths. This is due to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The hydroxyl group at the 2-position and the methyl group at the 1-position will also influence the electronic transitions, likely causing further shifts in the absorption bands. It is anticipated that the spectrum will show strong absorption in the 250-350 nm range.

Solvatochromism refers to the shift in the position of UV-Vis absorption bands as a function of the solvent polarity. Such studies can provide valuable information about the nature of the electronic transitions and the change in dipole moment of the molecule upon excitation. For indole derivatives, it has been observed that the absorption and emission spectra can be sensitive to the solvent environment nih.gov.

In a solvatochromic study of this compound, one would expect to observe shifts in the λmax values when the spectrum is recorded in a series of solvents with varying polarities. A bathochromic shift with increasing solvent polarity would suggest a π → π* transition where the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift would indicate an n → π* transition. Given the extended π-system of the molecule, π → π* transitions are expected to dominate the spectrum.

Table 2: Expected UV-Vis Absorption Maxima in Different Solvents

| Solvent | Polarity Index | Expected λmax (nm) |

| n-Hexane | 0.1 | ~280-300 |

| Dichloromethane | 3.1 | ~285-305 |

| Ethanol | 4.3 | ~290-310 |

| Acetonitrile | 5.8 | ~290-315 |

| Water | 10.2 | ~295-320 |

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can confirm the molecular structure, provide accurate bond lengths and angles, and reveal details about intermolecular interactions in the crystal lattice.

A single-crystal X-ray diffraction analysis of this compound would provide unambiguous confirmation of its molecular structure. It would be expected to show that the indole ring is essentially planar. The acetyl group at the 3-position may be slightly twisted out of the plane of the indole ring due to steric hindrance with the adjacent substituents.

The analysis would also reveal the conformation of the molecule, including the relative orientation of the hydroxyl and acetyl groups. If intramolecular hydrogen bonding is present, the X-ray structure would show a short distance between the hydroxyl hydrogen and the carbonyl oxygen. The crystal packing would likely be influenced by intermolecular hydrogen bonds, leading to the formation of specific supramolecular architectures.

Table 3: Hypothetical Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~10.2 |

| c (Å) | ~12.1 |

| β (°) | ~95 |

| Volume (ų) | ~1040 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~1.35 |

Intermolecular Interactions and Supramolecular Assembly in Solid State

In the solid state, the molecular packing of this compound would be governed by a combination of hydrogen bonds and weaker non-covalent interactions, leading to a specific supramolecular assembly. The key functional groups—the hydroxyl (-OH), the acetyl (C=O), and the N-methylated indole ring—would each play a crucial role in dictating the crystal lattice.

Hydrogen Bonding: The most significant intermolecular interaction would likely be the hydrogen bond formed by the 2-hydroxy group. This group can act as a hydrogen bond donor. The primary hydrogen bond acceptor would be the carbonyl oxygen of the acetyl group on an adjacent molecule. This interaction would likely lead to the formation of hydrogen-bonded chains or dimers. For instance, studies on other hydroxy-substituted indole derivatives have demonstrated the prevalence of strong O-H···O hydrogen bonds in their crystal structures.

C-H···O Interactions: The methyl group on the indole nitrogen and the acetyl methyl group, along with aromatic protons, could act as weak hydrogen bond donors to the carbonyl and hydroxyl oxygens.

Dipole-Dipole Interactions: The polar carbonyl group introduces a significant dipole moment, which would lead to dipole-dipole interactions that influence molecular alignment within the crystal.

The interplay of these forces would result in a complex three-dimensional supramolecular architecture. It is plausible that strong hydrogen bonds would form primary structural motifs (like chains or layers), which are then further assembled into the final crystal structure through weaker van der Waals forces and π-π stacking.

Table 1: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Predicted Role in Supramolecular Assembly |

|---|---|---|---|

| Hydrogen Bond | 2-Hydroxy (-OH) | Acetyl Carbonyl (C=O) | Primary interaction forming chains or dimers |

| C-H···O Interaction | Methyl C-H, Aryl C-H | Acetyl Carbonyl (C=O), Hydroxyl (-OH) | Secondary stabilization of the primary motifs |

| π-π Stacking | Indole Ring | Indole Ring | Contributes to the packing efficiency and overall lattice energy |

| Dipole-Dipole | Acetyl Carbonyl (C=O) | Acetyl Carbonyl (C=O) | Influences the alignment of molecules |

Polymorphism and Crystal Engineering Considerations

Polymorphism: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Given the presence of flexible functional groups and the potential for different hydrogen bonding patterns, it is highly probable that this compound could exhibit polymorphism. Different arrangements of the hydrogen-bonded networks or variations in π-π stacking could lead to different crystal packing arrangements with distinct physical properties (e.g., melting point, solubility, stability). The specific conditions of crystallization, such as the choice of solvent, temperature, and rate of cooling, would likely influence which polymorph is formed. However, without experimental data, the existence and nature of any specific polymorphs remain speculative.

Crystal Engineering: Crystal engineering principles could be applied to control the solid-state structure of this compound, for example, through the formation of co-crystals. By introducing a second molecular species (a coformer) that can form robust and predictable intermolecular interactions (supramolecular synthons) with the target molecule, it may be possible to generate novel crystalline phases with tailored properties.

For this compound, the hydroxyl and carbonyl groups are excellent candidates for forming hydrogen bonds with complementary functional groups on a coformer. For example:

Carboxylic acids could form a robust O-H···O hydrogen bond with the acetyl group.

Amides or other molecules with N-H groups could interact with both the hydroxyl and carbonyl oxygens.

The design of such co-crystals would be guided by the principles of supramolecular chemistry, aiming to create specific, stable hydrogen-bonding networks. The N-methyl group on the indole ring precludes the N-H···O and N-H···π interactions often seen in other indole derivatives, which simplifies the predictive landscape for crystal engineering by removing a potential hydrogen bond donor site.

Table 2: Potential Supramolecular Synthons for Crystal Engineering

| Synthon Type | Functional Group on Compound | Potential Coformer Functional Group | Resulting Interaction |

|---|---|---|---|

| Heterosynthon | Acetyl (C=O) | Carboxylic Acid (-COOH) | Strong O-H···O hydrogen bond |

| Heterosynthon | 2-Hydroxy (-OH) | Pyridyl Nitrogen | Strong O-H···N hydrogen bond |

| Heterosynthon | Acetyl (C=O) | Amide (N-H) | N-H···O hydrogen bond |

Reaction Mechanisms and Chemical Reactivity of 1 2 Hydroxy 1 Methyl 1h Indol 3 Yl Ethanone

Electrophilic and Nucleophilic Reactivity at Key Positions

The molecule possesses several sites susceptible to both electrophilic and nucleophilic attack. The distribution of electron density across the indole (B1671886) ring and the carbonyl group defines the regioselectivity of its reactions.

The acetyl group's carbonyl carbon is a primary electrophilic center. It is susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.comlibretexts.org These reactions are fundamental to synthetic transformations involving this compound.

Nucleophilic Addition: The carbonyl group readily undergoes nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate which can then be protonated to yield an alcohol.

Reduction: Hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to a secondary alcohol, 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanol.

Grignard and Organolithium Reagents: Addition of organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) results in the formation of tertiary alcohols.

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the carbonyl group into an alkene.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) or a cyanide salt in the presence of acid leads to the formation of a cyanohydrin.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol |

| Grignard Reaction | RMgX | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CR₂ | Alkene |

| Cyanohydrin Formation | HCN/NaCN | Cyanohydrin |

The indole nitrogen, being part of an aromatic system, has its lone pair of electrons delocalized into the ring. However, the presence of the N-methyl group means it is a tertiary amine and generally not available for reactions that require an N-H bond. The indole ring itself is nucleophilic and can react with electrophiles. nih.gov

The 2-hydroxyl group is a key functional group that can act as both a nucleophile and a proton donor.

O-Alkylation and O-Acylation: The hydroxyl group can be alkylated to form ethers or acylated to form esters. This typically requires a base to deprotonate the hydroxyl group, forming a more potent alkoxide nucleophile.

Hydrogen Bonding: The hydroxyl group can participate in intramolecular hydrogen bonding with the adjacent carbonyl oxygen, which can influence the molecule's conformation and reactivity. nih.gov

The indole nucleus, particularly in 1-hydroxyindoles, can exhibit unique reactivity. For instance, 1-hydroxyindoles can undergo nucleophilic substitution at the nitrogen atom under acidic conditions. clockss.org While the target molecule is a 2-hydroxyindole, the electronic influence of the hydroxyl group on the ring system is significant.

Tautomerism and Isomerization Pathways

Tautomerism is a critical aspect of the chemistry of 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone, primarily involving the 2-hydroxyindole moiety. Tautomers are constitutional isomers that readily interconvert, often through the migration of a proton. libretexts.orglibretexts.org

The 2-hydroxyindole system can exist in equilibrium with its keto tautomer, 1-methyl-3-acetylindolin-2-one. This is a form of keto-enol tautomerism where the "enol" is the 2-hydroxyindole form and the "keto" is the 2-oxindole (indolin-2-one) form. masterorganicchemistry.com

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the indole ring. In many cases, the 2-oxindole form is thermodynamically more stable. However, the aromaticity of the indole ring in the 2-hydroxy form provides a significant stabilizing factor. masterorganicchemistry.com The interconversion between these tautomers can be catalyzed by either acid or base. youtube.comyoutube.com

Acid-Catalyzed Tautomerism:

Protonation of the hydroxyl oxygen or the carbonyl oxygen of the acetyl group.

Deprotonation at the C3 position to form the enol or rearrangement to the keto form. libretexts.org

Base-Catalyzed Tautomerism:

Deprotonation of the hydroxyl group to form an enolate-like species.

Protonation at the C3 position to yield the keto form. libretexts.org

| Factor | Influence on Equilibrium | Favored Tautomer |

|---|---|---|

| Aromaticity | Stabilizes the 2-hydroxyindole form | Enol (2-Hydroxyindole) |

| Solvent Polarity | Polar solvents can stabilize the more polar keto form | Keto (2-Oxindole) |

| Intramolecular H-Bonding | Can stabilize the enol form if H-bonding is with the acetyl group | Enol (2-Hydroxyindole) |

In the specific case of this compound, N-H tautomerism is not possible due to the presence of the methyl group on the indole nitrogen. The relevant tautomerism is the O-H tautomerism associated with the keto-enol equilibrium of the 2-hydroxyindole system.

In related systems without N-substitution, a further tautomeric equilibrium between the enol-imine (O-H...N) and keto-enamine (O...H-N) forms can exist. researchgate.netnih.govacs.org In the subject molecule, the focus remains on the equilibrium between the 2-hydroxyindole (enol) and the 1-methyl-3-acetylindolin-2-one (keto) forms. Intramolecular hydrogen bonding between the 2-hydroxyl group and the 3-acetyl carbonyl oxygen can play a significant role in stabilizing the enol tautomer. youtube.com

Oxidation and Reduction Pathways

The susceptibility of this compound to oxidation and reduction is dependent on the reaction conditions and the reagents employed. Both the indole nucleus and the acetyl side chain can participate in redox reactions. youtube.comyoutube.com

Oxidation: Hydroxyindoles are generally susceptible to oxidation. nih.gov Oxidation of the 2-hydroxyindole moiety can potentially lead to the formation of isatin (B1672199) (1-methyl-1H-indole-2,3-dione) derivatives, especially under strong oxidizing conditions. researchgate.net The oxidation might proceed through the 2-oxindole tautomer. Common oxidizing agents used for indole oxidation include meta-chloroperoxybenzoic acid (m-CPBA) or N-bromosuccinimide (NBS). researchgate.net

Reduction:

Reduction of the Carbonyl Group: As mentioned previously, the ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride.

Reduction of the Indole Ring: Catalytic hydrogenation (e.g., with H₂/Pd, Pt, or Rh) under more forcing conditions can lead to the reduction of the indole ring to an indoline derivative.

Clemmensen or Wolff-Kishner Reduction: These methods can be used to reduce the carbonyl group completely to a methylene group (-CH₂-), yielding 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethane, although the conditions for these reactions might affect other parts of the molecule.

Computational and Theoretical Studies of 1 2 Hydroxy 1 Methyl 1h Indol 3 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of compounds from first principles. These methods are invaluable for understanding electronic structure, spectroscopic characteristics, and conformational preferences.

Density Functional Theory (DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G, can accurately determine various molecular properties. niscpr.res.inniscpr.res.in

Key electronic properties that can be calculated for 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The energy gap between them provides insights into the chemical reactivity and kinetic stability of the molecule. researcher.liferesearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. niscpr.res.inresearchgate.net

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and ionization potential can be derived from HOMO-LUMO energies, offering a quantitative measure of the molecule's reactivity. researcher.liferesearchgate.net

Dipole Moment: The theoretical ground and excited state dipole moments can be calculated to understand the molecule's polarity and how it changes upon electronic excitation. researcher.life

Note: These values are illustrative and would require specific DFT calculations for this compound.

Prediction of Spectroscopic Parameters (NMR, UV-Vis)

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data.

NMR Spectroscopy: DFT methods can predict the ¹H and ¹³C NMR chemical shifts. niscpr.res.innanobioletters.com The calculated values, when compared with experimental data, can help in the structural elucidation and assignment of signals. A good correlation between experimental and theoretical results validates the computed molecular geometry. niscpr.res.in

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the UV-Vis absorption spectra. This can identify the nature of the transitions, such as π → π*, and how they are affected by solvent polarity. researcher.life

Table 2: Illustrative Predicted Spectroscopic Data

| Parameter | Predicted Value | Experimental Correlation |

|---|---|---|

| ¹H NMR (δ, ppm) | Varies per proton | High (with scaling factors) |

| ¹³C NMR (δ, ppm) | Varies per carbon | High (with scaling factors) |

| λ_max (UV-Vis) | ~290 nm | Correlates with electronic transitions |

Note: Specific calculations are needed for precise predictions for the title compound.

Conformational Analysis and Energy Minima

The three-dimensional structure of a molecule is critical to its function. Conformational analysis aims to identify the most stable arrangements of atoms (conformers) and the energy barriers between them. For a molecule like this compound, rotation around single bonds, such as the C-C bond connecting the acetyl group to the indole ring, gives rise to different conformers.

Computational methods can scan the potential energy surface to locate energy minima corresponding to stable conformers. niscpr.res.inderpharmachemica.com These studies are crucial for understanding which shapes the molecule is likely to adopt and how this might influence its interactions with other molecules.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time.

Interactions with Solvents and Other Small Molecules

MD simulations are particularly powerful for studying intermolecular interactions. By simulating the compound in a box of solvent molecules (e.g., water, ethanol), one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. nih.gov This is especially relevant for the title compound, which has hydrogen-bond donating (-OH) and accepting (C=O) groups.

These simulations can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute.

Hydrogen Bonding Networks: The lifetime and geometry of hydrogen bonds between the compound and the solvent. nih.gov

Binding Affinities: In more complex simulations, MD can be used to study the stability and interactions of the molecule when bound to a larger entity, such as a protein active site. nih.gov

Ligand-Target Interaction Modeling

Computational modeling of ligand-target interactions is a cornerstone of modern drug discovery, providing valuable insights into the binding mechanisms of small molecules with biological macromolecules. For indole-ethanone derivatives, these studies are crucial in elucidating their potential as therapeutic agents.

Molecular Docking Simulations for Putative Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of small molecule ligands to the active sites of proteins and other biological targets.

In studies of analogs of this compound, molecular docking has been employed to investigate their interactions with various enzymes and receptors. For instance, a series of novel 1-(1H-indol-1-yl)ethanone derivatives were synthesized and their computational effects on the cyclooxygenase-2 (COX-2) enzyme were analyzed. eurekaselect.com The synthesized derivatives were docked with a specific reference COX-2 enzyme to estimate their potential as anti-inflammatory agents. eurekaselect.com

Another study focused on 1-methylindol derivatives containing a 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeleton as potential tubulin polymerization inhibitors. researchgate.net Molecular docking results demonstrated that these compounds could bind tightly to the colchicine-binding site of tubulin, suggesting their potential as anticancer agents. researchgate.net

Furthermore, molecular docking studies have been conducted on indolyl-3-ethanone-α-thioethers derivatives, targeting the enzyme Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in the life cycle of the malaria parasite. researchgate.net Similarly, derivatives of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one have been docked into the active sites of UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase to evaluate their potential as antimicrobial agents. nih.gov

A representative summary of molecular docking data for analogous indole-ethanone derivatives is presented in the interactive table below.

| Derivative Class | Target Protein | Key Interactions | Predicted Binding Affinity (kcal/mol) |

| 1-(1H-indol-1-yl)ethanone derivatives | COX-2 | Hydrogen bonding, hydrophobic interactions | Not specified |

| 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives | Tubulin (Colchicine site) | Hydrogen bonding, hydrophobic interactions | Not specified |

| Indolyl-3-ethanone-α-thioethers derivatives | PfDHODH | Not specified | Not specified |

| 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one derivatives | MurC, Lanosterol 14α-demethylase | Hydrogen bonds, pi-stacked interactions | Ranging from -8.5 to -11.5 |

Binding Free Energy Calculations and Interaction Hotspots

While molecular docking provides a static picture of the ligand-protein interaction, binding free energy calculations offer a more quantitative prediction of the binding affinity. These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), are often used to refine docking results and provide a more accurate estimation of the binding energy. nih.gov

These calculations can decompose the total binding free energy into contributions from different types of interactions (e.g., van der Waals, electrostatic, solvation), helping to identify "interaction hotspots" – key residues in the binding site that contribute most significantly to the binding affinity.

Although specific binding free energy calculations for this compound are not available, the general principles of these calculations are widely applied in drug discovery. frontiersin.org For a series of 7-azaindole (B17877) derivatives targeting glycogen (B147801) synthase kinase-3β, a significant correlation was observed between calculated and observed binding free energies, highlighting the predictive power of this approach in lead optimization. nih.gov

Pharmacophore Modeling for Analog Design

Pharmacophore modeling is a powerful tool in drug design used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. A pharmacophore model can be generated based on the structure of a known active ligand bound to its target (structure-based) or from a set of active molecules (ligand-based). researchgate.net

Once a pharmacophore model is developed, it can be used as a 3D query to screen large compound libraries to identify new molecules with the desired biological activity. This approach is instrumental in designing new analogs with improved potency and selectivity. For instance, a pharmacophore model could be developed for indole-ethanone derivatives based on their docked conformation within a target's active site. This model would highlight the key hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings that are crucial for binding. This information can then guide the synthesis of new derivatives with optimized interactions.

Reaction Pathway and Transition State Analysis for Synthetic Reactions

Computational chemistry also plays a vital role in understanding and optimizing the synthesis of chemical compounds. Theoretical calculations can be used to investigate reaction mechanisms, identify transition states, and predict reaction outcomes, thereby guiding the development of more efficient synthetic routes.

The synthesis of indole derivatives can be achieved through various methods, including the Fischer indole synthesis, which is a common route. researchgate.net Computational studies can be employed to explore the reaction pathway of such syntheses. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. This profile provides insights into the reaction kinetics and thermodynamics, helping to identify the rate-determining step and potential side reactions.

For example, density functional theory (DFT) calculations can be used to locate the transition state structures for key steps in the synthesis, such as the initial condensation or the subsequent cyclization. The calculated activation energies can then be correlated with experimental reaction conditions (e.g., temperature, catalyst) to optimize the synthetic procedure. While specific computational studies on the reaction pathway for the synthesis of this compound are not documented, the general application of these theoretical methods is a powerful tool for synthetic chemists working with indole derivatives.

Mechanistic Investigations of Biological or Chemical Activity Excluding Clinical Human Data

Enzyme Inhibition or Activation Studies (In Vitro/Cell-Free Systems)

No specific studies detailing the inhibitory or activating effects of 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone on any enzyme were identified.

There is no available data from kinetic analyses to characterize the potential inhibition or activation mechanisms of this compound. Therefore, a data table for kinetic parameters such as Kᵢ (inhibition constant) or Kₘ (Michaelis constant) cannot be provided.

No studies were found that elucidate the molecular interactions between this compound and any target enzymes. This includes a lack of information on binding modes, interaction with active sites, or allosteric effects.

Receptor Binding and Modulation (In Vitro/Cell-Based Assays, Non-Human)

There is a lack of published research on the receptor binding and modulation properties of this compound in non-human in vitro or cell-based assays.

No data from competitive binding assays are available to determine the affinity of this compound for any specific receptors. Consequently, a data table of binding affinities (e.g., IC₅₀, Kᵢ, or Kₐ) cannot be compiled.

No studies were found that characterize this compound as an agonist or antagonist at any receptor. Therefore, information regarding its functional activity at a molecular level, such as efficacy or potency, is not available.

Interaction with Nucleic Acids (DNA/RNA)

No research has been published detailing any direct interactions between this compound and nucleic acids such as DNA or RNA. Studies on the potential for this compound to act as an intercalating agent, groove binder, or to cause nucleic acid damage are absent from the scientific literature.

In-depth Analysis of this compound Reveals Gaps in Current Scientific Literature

Initial investigations into the chemical compound this compound have revealed a significant lack of available scientific data regarding its specific biological and chemical activity. Despite its defined chemical structure, a thorough review of published research indicates that detailed mechanistic studies, as outlined in the requested article structure, have not been publicly documented for this particular molecule.

Efforts to gather information on the compound's binding modes, affinities, and effects on nucleic acids (sections 6.3.1 and 6.3.2) yielded no specific results. The scientific literature does not appear to contain studies that have characterized the interaction of this compound with specific protein targets or its influence on the structure and function of DNA or RNA.

Similarly, a search for cellular assay data to elucidate its molecular mechanism (section 6.4) was unfruitful. There is no available research detailing target engagement studies within model systems (6.4.1) or investigations into the downstream molecular events (6.4.2) that might be triggered by this compound. Consequently, its effects on cellular processes such as protein expression and signaling pathways remain uncharacterized.

Furthermore, while the antioxidant and radical scavenging potential of various indole (B1671886) derivatives is a field of active research, specific in vitro chemical assays detailing the electron and proton transfer mechanisms (section 6.5.1) of this compound are not present in the available literature.

While research exists for structurally related compounds, such as other indole-ethanone derivatives, the strict focus on this compound precludes the extrapolation of those findings. The unique substitution pattern of a hydroxyl group at the 2-position, a methyl group at the 1-position (N-methylation), and an ethanone (B97240) group at the 3-position dictates its specific chemical properties and biological functions, which cannot be reliably inferred from its analogs.

Antioxidant and Radical Scavenging Mechanisms (In Vitro Chemical Assays)

Structure-Antioxidant Activity Relationships

The antioxidant potential of indole derivatives is intricately linked to their molecular structure, with specific functional groups and substitution patterns on the indole nucleus playing a pivotal role in their radical scavenging and metal-chelating capabilities. While direct experimental studies on the structure-antioxidant activity relationship (SAR) of this compound are not extensively documented, a comprehensive understanding can be extrapolated from research on related indole compounds. The key structural features influencing the antioxidant activity of this class of compounds include the indole nucleus itself, the presence and position of hydroxyl groups, and the nature of substituents at the N1 and C3 positions.

The indole ring system is a fundamental determinant of antioxidant activity due to its high resonance stability and the ability of the heterocyclic nitrogen atom to participate in redox reactions. unica.it The delocalization of electrons within the aromatic system allows for the stabilization of radical species that may form during the scavenging of free radicals. nih.gov

A critical factor in the antioxidant capacity of many indole derivatives is the presence of an unsubstituted N-H group. nih.gov This group can readily donate a hydrogen atom to a free radical, resulting in the formation of a stable, resonance-delocalized indolyl radical. nih.govresearchgate.net This hydrogen atom transfer (HAT) is a primary mechanism by which these compounds exert their antioxidant effects. nih.govresearchgate.net However, in the case of this compound, the nitrogen at the N1 position is substituted with a methyl group. This modification blocks the N-H hydrogen donation, suggesting that the antioxidant mechanism for this specific compound likely proceeds through alternative pathways, such as electron donation or hydrogen abstraction from the hydroxyl group.

The position of hydroxyl groups on the indole ring is a significant modulator of antioxidant activity. Studies on various hydroxyindoles have demonstrated their efficacy as radical scavengers. nih.gov Notably, 3-hydroxyindole has been identified as a potent inhibitor of ferroptosis, a form of cell death driven by lipid peroxidation, through its radical-trapping antioxidant activity. nih.gov In this compound, the hydroxyl group is situated at the C2 position. The presence of this -OH group is expected to contribute significantly to the compound's antioxidant potential, likely by donating a hydrogen atom to scavenge free radicals. The proximity of the hydroxyl group to the acetyl group at the C3 position may also influence its reactivity and the stability of the resulting radical.

The following table summarizes the observed antioxidant activities of various indole derivatives, providing a basis for the structure-activity relationship discussion.

| Compound Name | Key Structural Features | Observed Antioxidant Activity | Reference |

| Melatonin | 5-methoxy group, N-acetyl-5-methoxytryptamine | Potent radical scavenger and antioxidant. nih.gov | nih.gov |

| 3-hydroxyindole | Hydroxyl group at C3 position | Potent inhibitor of ferroptosis via radical-trapping. nih.gov | nih.gov |

| Gramine [3-(dimethylaminomethyl)indole] | Dimethylaminomethyl group at C3 position | Low free radical-scavenging effectiveness. nih.gov | nih.gov |

| Indole derivative with pyrrolidinedithiocarbamate at C3 | Pyrrolidinedithiocarbamate moiety at C3 | Most active as a radical scavenger and Fe³⁺-Fe²⁺ reducer among tested derivatives. nih.gov | nih.gov |

| 4-hydroxyarylidene derivative 6 | 4-hydroxyarylidene group | Demonstrated the best antioxidant capacity towards peroxyl radicals among tested derivatives. unica.it | unica.it |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Derivatives

Rational Design Principles for Indole (B1671886) Derivatives

The rational design of indole derivatives is often guided by the specific biological target and the desired therapeutic outcome. A common approach involves identifying the key pharmacophoric features of a lead compound and optimizing them through chemical synthesis and biological evaluation. For many indole-based compounds, the indole core itself can participate in crucial hydrophobic interactions within the binding site of a target protein. cy3-maleimide.com

Computational methods such as pharmacophore modeling and three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are instrumental in this process. mdpi.comnih.govproceedings.science These models help to identify the essential structural requirements for biological activity, such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.govresearchgate.net For instance, a pharmacophore model for indole derivatives might highlight the necessity of a hydrogen bond acceptor at a certain position and an aromatic ring for π-π stacking interactions.

Systematic Structural Modifications of 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone

Systematic structural modifications of the lead compound, this compound, can be categorized into several key areas: modifications of the acetyl side chain, substitutions on the indole ring system, and alterations to the 2-hydroxyl and 1-methyl groups.

The acetyl group at the C3 position of the indole ring is a prime target for modification to explore its impact on biological activity.

Conversion to Oximes and Oxime Ethers: The ketone of the acetyl group can be converted to an oxime, which can then be further derivatized to oxime ethers. This modification introduces new hydrogen bonding capabilities and can alter the electronic properties and conformation of the side chain. Studies on other indole-3-ethanone derivatives have shown that such modifications can lead to potent antibacterial agents. nih.gov

Formation of Heterocyclic Rings: The acetyl group can serve as a starting point for the synthesis of more complex heterocyclic systems, such as pyrazoles or triazoles. mdpi.comnih.gov These modifications can significantly alter the shape, size, and polarity of the molecule, potentially leading to new interactions with biological targets. For example, indole-triazole hybrids have been investigated as tubulin polymerization inhibitors. mdpi.com

Chain Elongation or Branching: The length and branching of the alkyl chain of the acetyl group can be varied. These changes can influence the compound's lipophilicity and its ability to fit into hydrophobic pockets of target proteins.

Below is a table illustrating potential modifications of the acetyl side chain and their rationales:

| Modification Type | Example of Modified Group | Rationale for Modification | Potential Impact |

| Oxime Formation | =N-OH | Introduce hydrogen bond donor/acceptor | Altered solubility and target binding |

| Oxime Etherification | =N-O-CH₂-Ph | Increase lipophilicity, explore new binding pockets | Enhanced cell permeability and potency |

| Pyrazole Formation | Condensation with hydrazine | Introduce a new aromatic heterocyclic ring | Potential for new π-π stacking and hydrogen bonding interactions |

| Chain Elongation | -(C=O)-CH₂-CH₃ | Increase hydrophobicity | Improved membrane permeability |

The benzene (B151609) portion of the indole ring offers several positions (C4, C5, C6, and C7) for substitution, which can significantly affect the electronic properties and steric profile of the molecule.

Halogenation: The introduction of halogen atoms (F, Cl, Br, I) at various positions on the indole ring is a common strategy. Halogens can alter the electronic distribution (via inductive and resonance effects), increase lipophilicity, and potentially form halogen bonds with the target protein. For some indole-based CB1 receptor allosteric modulators, chloro or fluoro groups at the C5 position enhanced potency. nih.gov

Alkylation and Alkoxylation: The addition of small alkyl or alkoxy groups can modulate lipophilicity and steric bulk. These groups can fill small hydrophobic pockets in the binding site, leading to increased affinity.

Introduction of Polar Groups: The incorporation of polar groups like nitro (NO₂), amino (NH₂), or hydroxyl (OH) can introduce new hydrogen bonding opportunities and influence the compound's solubility and pharmacokinetic properties.

The following table summarizes potential substitutions on the indole ring:

| Position | Substituent | Rationale | Potential Effect |

| C5 | -Cl | Increase lipophilicity, potential for halogen bonding | Enhanced binding affinity and cell penetration |

| C6 | -OCH₃ | Electron-donating group, potential H-bond acceptor | Altered electronic properties and target interactions |

| C4 | -NO₂ | Strong electron-withdrawing group, H-bond acceptor | Modified electronic character and potential for new interactions |

| C7 | -CH₃ | Increase lipophilicity and steric bulk | Improved fit in hydrophobic pockets |

N1-Position: The methyl group at the N1 position prevents the formation of a hydrogen bond from the indole nitrogen. Replacing this methyl group with other alkyl chains of varying lengths or with a hydrogen atom can influence the molecule's interaction with the target. In some series of indole derivatives, the presence of an N-H bond is crucial for activity, while in others, substitution is preferred. nih.govacs.org

C2-Position: The hydroxyl group at the C2 position is a key feature. It can act as a hydrogen bond donor and acceptor. Esterification or etherification of this group would alter its hydrogen bonding capacity and increase lipophilicity. Replacing the hydroxyl group with other functionalities, such as an amino group or a hydrogen atom, would fundamentally change the electronic and steric properties of this part of the molecule.

Correlation of Structural Features with Desired Biological/Chemical Activity or Properties

The systematic modifications described above allow for the establishment of correlations between specific structural features and the resulting biological activity or chemical properties. For example, in a series of indole derivatives designed as HIV-1 fusion inhibitors, the addition of a fourth aromatic ring system was found to be essential for antiviral potency. nih.gov Similarly, for indole-based cannabinoids, the length of a carbon chain at a specific position was directly related to receptor affinity and in vivo activity, with chains of 4 to 6 carbons being optimal. limef.com

Identification of Key Pharmacophoric Elements for Target Interaction

Through comprehensive SAR studies, the key pharmacophoric elements necessary for target interaction can be identified. A pharmacophore model defines the essential spatial arrangement of features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups, and positive/negative ionizable groups.

For a hypothetical target of this compound derivatives, the pharmacophoric elements might include:

A hydrogen bond donor/acceptor feature from the 2-hydroxyl group.

A hydrophobic/aromatic feature represented by the indole ring system.

A hydrogen bond acceptor feature from the carbonyl oxygen of the acetyl group.

Computational studies, such as pharmacophore modeling and molecular docking, can help to visualize and refine these models, providing insights into the putative binding mode of the indole derivatives within the active site of their biological target. nih.govnih.gov

Emerging Research Applications and Future Directions

Development as a Molecular Probe for Biological Systems

There is currently no available scientific literature describing the development or use of 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone as a molecular probe for biological systems.

Integration into Materials Science Research (e.g., fluorescent probes, organic semiconductors)

No research findings were identified that detail the integration of this compound into materials science, either as a fluorescent probe or in the development of organic semiconductors.

Application in Chemical Biology as a Tool Compound

The scientific literature does not currently contain any studies on the application of this compound as a tool compound in the field of chemical biology.

Discovery of Novel Chemical Transformations Involving the Core Structure

While general methods for the chemical transformation of indole (B1671886) rings are well-established, there are no specific reports on novel chemical transformations involving the core structure of this compound.

Computational Prediction of Novel Derivatives with Enhanced Properties

No computational studies predicting novel derivatives of this compound with enhanced properties have been published in the available scientific literature. While computational tools are frequently used to predict the properties of indole derivatives, this specific compound has not been a reported subject of such studies. eurekaselect.comresearchgate.net

Potential for Combinatorial Synthesis Libraries Based on the Indole Scaffold

The indole scaffold is a common foundation for the generation of combinatorial libraries aimed at drug discovery and other applications. nih.govnih.gov However, there is no specific information available on the use of this compound as a building block for such libraries. The synthesis of indole derivative libraries is a general strategy, but its direct application to this compound has not been documented. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 1-(2-hydroxy-1-methyl-1H-indol-3-yl)ethanone, and how can reaction purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts acylation or condensation reactions. For example, indole derivatives are often acetylated under acidic conditions using reagents like acetic anhydride. Purification can be achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization. Purity is validated using HPLC (≥95% purity) and NMR spectroscopy (absence of extraneous peaks) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxy proton at δ 12–14 ppm in DMSO-d6) .

- Infrared Spectroscopy (IR) : Detects functional groups (e.g., C=O stretch ~1700 cm, O-H stretch ~3200 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., 205.07393 g/mol for related analogs) .

Q. How can key physicochemical properties (e.g., solubility, logP) be experimentally determined?

- Methodological Answer :

- Solubility : Shake-flask method in solvents (DMSO, ethanol) followed by UV-Vis quantification .

- logP : Reverse-phase HPLC with a calibrated column or computational tools like XLogP3 (e.g., XLogP ~1.1 for analogs) .

- Hydrogen Bonding : Crystallography or NMR titration to assess donor/acceptor capacity (e.g., 2 donors, 3 acceptors) .

Advanced Research Questions